molecular formula C8H12N2O2 B13576072 5-Sec-butyl-1h-pyrazole-3-carboxylic acid

5-Sec-butyl-1h-pyrazole-3-carboxylic acid

Cat. No.: B13576072
M. Wt: 168.19 g/mol
InChI Key: JMBNHTDBXNODFQ-UHFFFAOYSA-N
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Description

5-Sec-butyl-1h-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sec-butyl-1h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Sec-butyl-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

5-Sec-butyl-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Sec-butyl-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Sec-butyl-1h-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance and influences its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-butan-2-yl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-3-5(2)6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

JMBNHTDBXNODFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NN1)C(=O)O

Origin of Product

United States

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